REACTION_CXSMILES
|
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(O)=O.C[C@H]1[C@@H](CC2OC3C=CC(NC)=C(C(O)=O)C=3N=2)O[C@]2(O[C@H]([C@@H](C(C3NC=CC=3)=O)C)[C@H](C)C[C@H]2C)CC1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.CC(C(CC1C=CC(O)=C(O)C=1)C)CC1C=CC(O)=C(O)C=1.[CH3:96][CH2:97][CH2:98][CH2:99][CH2:100][CH:101]=[CH:102][CH2:103][CH:104]=[CH:105][CH2:106][CH:107]=[CH:108][CH:109]=[CH:110][CH:111]([OH:118])[CH2:112][CH2:113][CH2:114][C:115]([OH:117])=[O:116]>>[CH3:96][CH2:97][CH2:98][CH2:99][CH2:100]/[CH:101]=[CH:102]\[CH2:103]/[CH:104]=[CH:105]\[CH2:106]/[CH:107]=[CH:108]\[CH:109]=[CH:110]\[C@@H:111]([OH:118])[CH2:112][CH2:113][CH2:114][C:115]([OH:117])=[O:116]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
|
Name
|
calcium ionophore A23187
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O
|
Name
|
(3H)-5-HETE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of human neutrophils
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with chloroform/methanol
|
Type
|
WASH
|
Details
|
The organic layer is washed with dilute hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in a small volume of chloroform
|
Name
|
|
Type
|
|
Smiles
|
CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(O)=O.C[C@H]1[C@@H](CC2OC3C=CC(NC)=C(C(O)=O)C=3N=2)O[C@]2(O[C@H]([C@@H](C(C3NC=CC=3)=O)C)[C@H](C)C[C@H]2C)CC1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.CC(C(CC1C=CC(O)=C(O)C=1)C)CC1C=CC(O)=C(O)C=1.[CH3:96][CH2:97][CH2:98][CH2:99][CH2:100][CH:101]=[CH:102][CH2:103][CH:104]=[CH:105][CH2:106][CH:107]=[CH:108][CH:109]=[CH:110][CH:111]([OH:118])[CH2:112][CH2:113][CH2:114][C:115]([OH:117])=[O:116]>>[CH3:96][CH2:97][CH2:98][CH2:99][CH2:100]/[CH:101]=[CH:102]\[CH2:103]/[CH:104]=[CH:105]\[CH2:106]/[CH:107]=[CH:108]\[CH:109]=[CH:110]\[C@@H:111]([OH:118])[CH2:112][CH2:113][CH2:114][C:115]([OH:117])=[O:116]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
|
Name
|
calcium ionophore A23187
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O
|
Name
|
(3H)-5-HETE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of human neutrophils
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with chloroform/methanol
|
Type
|
WASH
|
Details
|
The organic layer is washed with dilute hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in a small volume of chloroform
|
Name
|
|
Type
|
|
Smiles
|
CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |